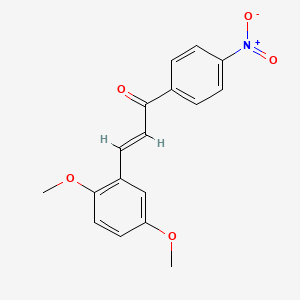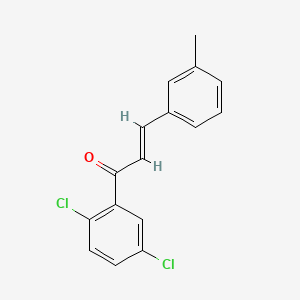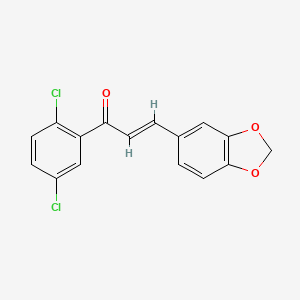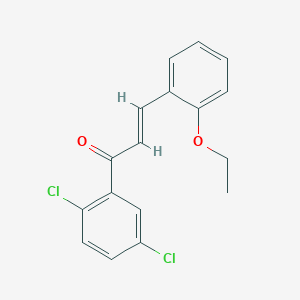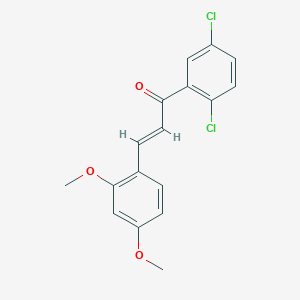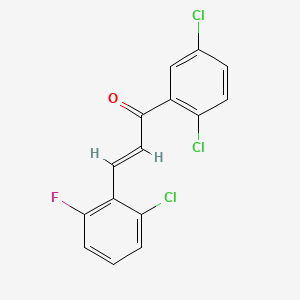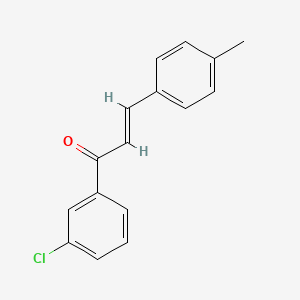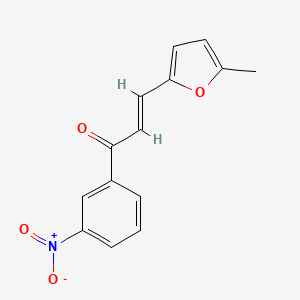
(2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one, also known as (2E)-3-(4-tert-butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one, is a synthetic organic compound belonging to the class of heterocyclic compounds. It is an important building block in organic synthesis, and has been used in a wide range of industrial and scientific applications. This compound has been studied extensively, and its properties and potential uses have been explored in detail.
Mécanisme D'action
The mechanism of action of (2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one is not well understood. However, it is believed to act as a substrate for enzymes, and may also interact with other molecules in the body. It is possible that this compound may have an effect on the expression of certain genes, or may interact with other molecules in the body to produce a biological effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one are not well understood. However, it is believed that this compound may have an effect on the expression of certain genes, or may interact with other molecules in the body to produce a biological effect. It is also possible that this compound may have an effect on the activity of enzymes, or may interact with other molecules in the body to produce a physiological effect.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one in laboratory experiments include its availability, low cost, and ease of synthesis. It is also relatively stable, and can be stored for long periods of time without significant degradation. The main limitation of this compound is that its mechanism of action is not well understood, and its biochemical and physiological effects are still being studied.
Orientations Futures
The future directions for (2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one research include further studies of its mechanism of action, biochemical and physiological effects, and potential applications. It is also possible that this compound may be used in the development of new drugs or other therapeutic compounds. Additionally, further research into the synthesis of this compound may lead to more efficient and cost-effective methods of production. Finally, further research into the properties of this compound may lead to new methods of analysis and characterization.
Méthodes De Synthèse
The synthesis of (2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one is usually accomplished by a two-step process. The first step involves the reaction of 4-tert-butylphenol with 3-chlorobenzaldehyde in the presence of an acid catalyst. This reaction produces a mixture of (2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one and its isomer, (2Z)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one. The second step involves the separation of the two isomers by chromatography.
Applications De Recherche Scientifique
(2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one has been used in a variety of scientific research applications. It has been used as a reagent in a variety of organic synthesis reactions, and has been used to study the mechanism of action of enzymes and other biological molecules. It has also been used as a model compound to study the properties of other compounds and to aid in the design of new compounds.
Propriétés
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClO/c1-19(2,3)16-10-7-14(8-11-16)9-12-18(21)15-5-4-6-17(20)13-15/h4-13H,1-3H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGKDEAIGQDRIX-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



